3,5-Bis(hydroxylmethyl)benzoic acid
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Overview
Description
3,5-Bis(hydroxylmethyl)benzoic acid, also referred to as trimethylol benzoic acid, is a chemical compound that has garnered significant interest in various scientific and industrial settings due to its unique chemical and physical properties. It contains a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 3 hydroxyl groups, and 2 primary alcohols .
Synthesis Analysis
3-(hydroxymethyl)benzoic acid, an intermediate for the synthesis of pesticides and flavors, can be prepared by acetic acid, catalyst, and initiator stirred with xylene and hydrogen peroxide at 115℃ for 1-5h .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring and a carboxylic acid group. It also contains 3 hydroxyl groups and 2 primary alcohols .
Chemical Reactions Analysis
In a study, four new coordination polymers (CPs) with formula [Mn 2 (HL) (NMP) (H 2 O) 2] n (1), [Mn 2 (HL) (DMA) 2 (H 2 O)·2DMA] n (2), [Mn (H 3 L) (H 2 O) 2] n (3) and [Mn (H 3 L) (H 2 O) (4,4′-bipy)] n (4) (H 5 L = 3,5-bis (3,4-dicarboxyphenoxy) benzoic acid and NMP = N -methyl pyrrolidone) were synthesized under hydrothermal conditions and characterized .
Scientific Research Applications
Synthesis and Properties in Coordination Polymers
3,5-Bis(hydroxylmethyl)benzoic acid has been explored in the synthesis of lanthanide-based coordination polymers. These polymers exhibit photophysical properties useful in spectroscopic techniques. Lanthanide complexes formed from derivatives of this compound demonstrate efficient light harvesting and luminescence efficiencies, particularly in solid states, making them potentially valuable in optical applications (Sivakumar et al., 2011).
Application in Polymer Synthesis
Derivatives of this compound have been used to synthesize various aromatic polyimide films. These films showcase high transmissivity, excellent hydrophobic performances, and substantial tensile strength, suggesting potential applications in materials science (Xu Yong-fen, 2012).
In Molecular Structuring and Complex Formation
This compound plays a role in the formation of multilayered structures in liquid-crystalline complexes. Its derivatives aid in the stabilization of two-dimensional molecular arrays through hydrogen-bonding interactions, indicating potential use in nanomaterials and molecular engineering (Kishikawa et al., 2008).
Hyperbranched Polyesters Incorporation
This compound is instrumental in synthesizing hyperbranched polyesters. These polyesters possess varying molecular weights and degrees of branching, highlighting their significance in the development of advanced polymeric materials (Blencowe et al., 2003).
Role in Supramolecular Chemistry
The compound's derivatives have been observed forming complex structures with calcium, demonstrating its relevance in the study of supramolecular chemistry and coordination polymers (Przybył et al., 2013).
Metal Oxide Surface Applications
Its derivatives have shown efficacy as metal oxide surface bivalent anchors, indicating potential applications in surface chemistry and materials science (Nakhle et al., 1999).
Mechanism of Action
Properties
IUPAC Name |
3,5-bis(hydroxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHMTKLMXUAOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)C(=O)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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